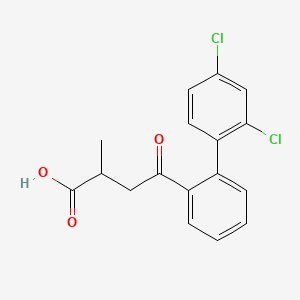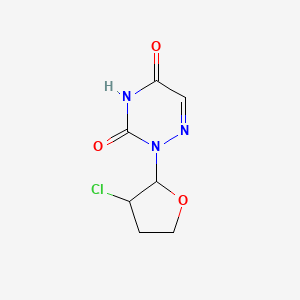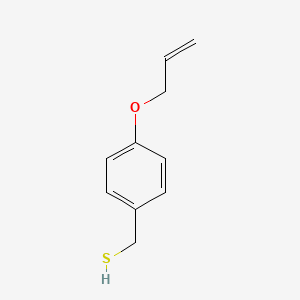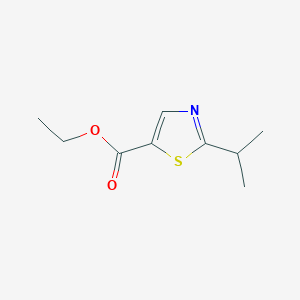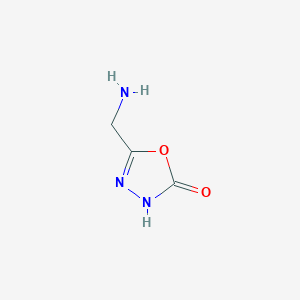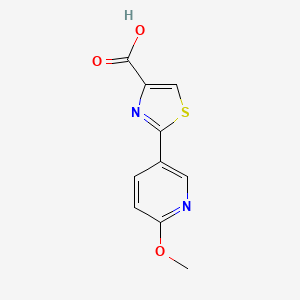
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid
Vue d'ensemble
Description
2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid typically involves the condensation of 6-methoxy-3-pyridinecarboxylic acid with thioamides under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 2-(6-Methoxy-3-pyridyl)thiazole-4-carboxaldehyde or this compound.
Reduction: Formation of 2-(6-Methoxy-3-piperidyl)thiazole-4-carboxylic acid.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may bind to specific receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Pyridyl)thiazole-4-carboxylic acid: Similar structure but with a different substitution pattern on the pyridine ring.
2-(4-Methoxyphenyl)thiazole-4-carboxylic acid: Features a phenyl ring instead of a pyridine ring.
2-(6-Methoxy-3-pyridyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the thiazole ring.
Uniqueness: 2-(6-Methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the pyridine ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H8N2O3S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
2-(6-methoxypyridin-3-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3S/c1-15-8-3-2-6(4-11-8)9-12-7(5-16-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
AUBZNYZYVHFMLW-UHFFFAOYSA-N |
SMILES canonique |
COC1=NC=C(C=C1)C2=NC(=CS2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

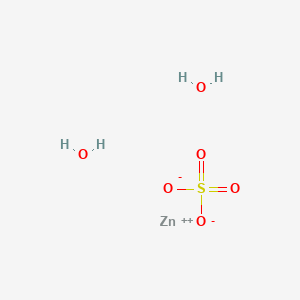

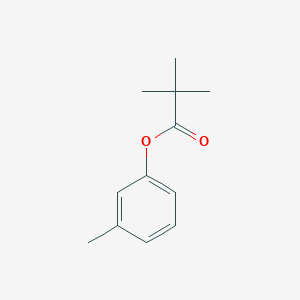
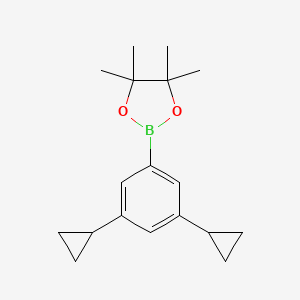
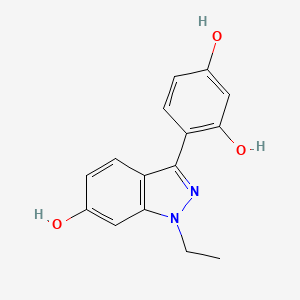
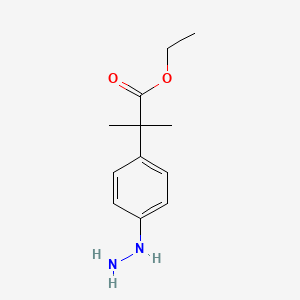
![Methyl 1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B8677071.png)
![(S)-[(3,4-DIFLUOROPHENOXY)METHYL]-OXIRANE](/img/structure/B8677074.png)
![(6-Phenylimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B8677079.png)
